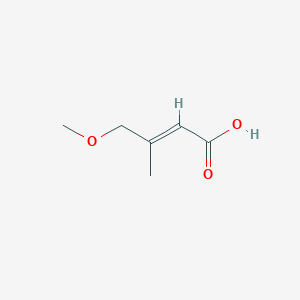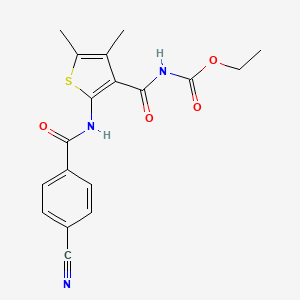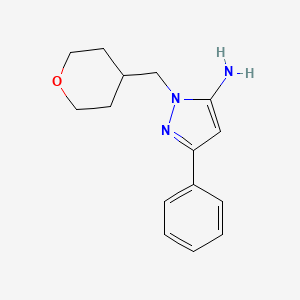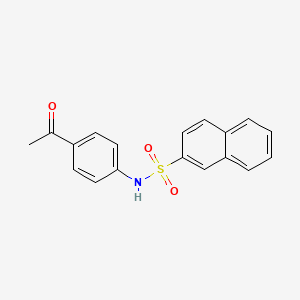![molecular formula C13H13N5O2 B2382238 7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-10-7](/img/structure/B2382238.png)
7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a type of [1,2,4]-triazole bearing amino acid derivatives . These compounds are synthesized under green chemistry conditions via multicomponent reaction .
Synthesis Analysis
The synthesis of such compounds involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .Molecular Structure Analysis
The molecular structure of this compound is characterized by different spectral and elemental analyses . The Dimroth rearrangement plays a significant role in the formation of the molecular structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are facilitated by the presence of electron-withdrawing groups . The nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Heterocyclic pyrimidine scaffolds, which include the compound , have been found to exhibit antimicrobial activity . These compounds are effective against pathogenic microorganisms and are being explored as potential new classes of antimicrobial molecules .
Anticancer Properties
The [1,2,4]triazolo[1,5-a]pyrimidines, a class of compounds that includes the compound , have been studied for their anticancer properties . They have shown promise in this area of research .
Antiviral Applications
The compound has been used in investigations of pharmacological activity caused by binding to HIV TAR RNA . This suggests potential applications in antiviral therapies .
Antimalarial Activity
The compound has been used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity . This indicates its potential use in the development of new antimalarial drugs .
Cardiovascular Disorders
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been utilized in the treatment of cardiovascular disorders . This suggests potential applications of the compound in cardiovascular medicine .
Type 2 Diabetes
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is present in FDA-approved anti-diabetes type 2 drug sitagliptin phosphate . This indicates the potential of the compound in the treatment of type 2 diabetes .
Hyperproliferative Disorders
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been used in the treatment of hyperproliferative disorders . This suggests potential applications of the compound in this area .
Synthesis of Ruthenium (II)-Hmtpo Complexes
The compound has been used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes . This indicates its potential use in the development of new chemical entities .
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This leads to the arrest of the cell cycle, preventing the cells from proliferating. The compound also induces apoptosis, a process of programmed cell death, further inhibiting the growth of cells .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound exhibits potent dual activity against cell lines and CDK2 . It significantly inhibits the growth of examined cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116 . The compound also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Safety and Hazards
Direcciones Futuras
The future directions for this compound could involve further investigations into its antibacterial activity, particularly against multidrug-resistant (MDR) clinical isolates . Additionally, the synthesis process could be optimized further, potentially through the exploration of different catalysts in the Dimroth rearrangement .
Propiedades
IUPAC Name |
7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-7-10(12(14)20)11(8-2-4-9(19)5-3-8)18-13(17-7)15-6-16-18/h2-6,11,19H,1H3,(H2,14,20)(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKCPTZIRUGWNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


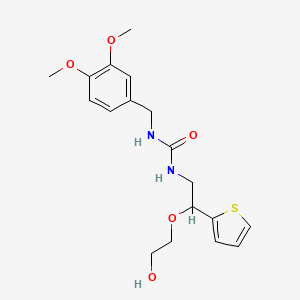
![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2382158.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2382162.png)
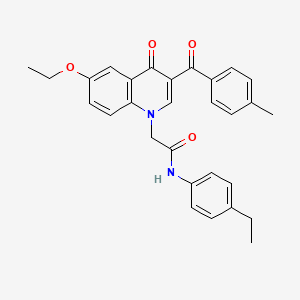
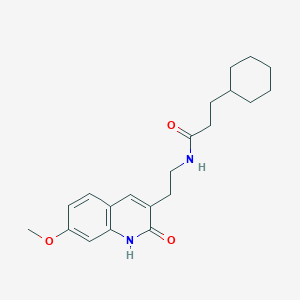
![[6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Acetate](/img/structure/B2382166.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-sulfamoylbenzamide](/img/structure/B2382169.png)
![Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2382170.png)
